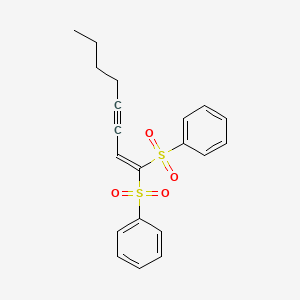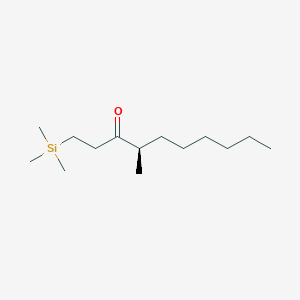
2-Chloro-3-methylbut-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylbut-2-enedioic acid is an organic compound with the molecular formula C₅H₅ClO₄ It is a derivative of butenedioic acid, characterized by the presence of a chlorine atom and a methyl group on the butenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbut-2-enedioic acid typically involves the chlorination of 3-methylbut-2-enedioic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used in substitution reactions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-methylbut-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbut-2-enedioic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
2-Chloro-3-methylbut-2-enedioic acid: Characterized by the presence of a chlorine atom and a methyl group.
3-Methylbut-2-enedioic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobutenedioic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the combination of the chlorine atom and the methyl group, which confer distinct reactivity and potential applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
149230-79-5 |
|---|---|
Molecular Formula |
C5H5ClO4 |
Molecular Weight |
164.54 g/mol |
IUPAC Name |
2-chloro-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C5H5ClO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10) |
InChI Key |
OBQOLJUAOGDIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)



![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)


![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)


